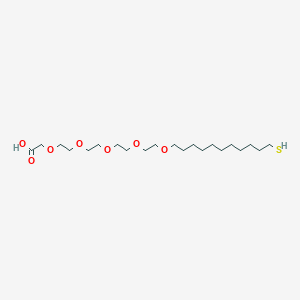
26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid typically involves the reaction of a precursor compound with a sulfanyl reagent under controlled conditions. The process may include steps such as etherification, oxidation, and thiolation to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid exerts its effects involves its interaction with molecular targets through its functional groups. The sulfanyl group can form bonds with metal ions or participate in redox reactions, while the ether linkages provide flexibility and solubility.
Comparison with Similar Compounds
Similar Compounds
1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid: Similar structure with fewer ether linkages.
3,6,9,12,15-Pentaoxahexacosan-1-ol: Lacks the sulfanyl group but has a similar ether backbone.
Properties
CAS No. |
552855-26-2 |
|---|---|
Molecular Formula |
C21H42O7S |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C21H42O7S/c22-21(23)20-28-18-17-27-16-15-26-14-13-25-12-11-24-10-8-6-4-2-1-3-5-7-9-19-29/h29H,1-20H2,(H,22,23) |
InChI Key |
ZICSAEOXPVFWRU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCOCCOCCOCCOCCOCC(=O)O)CCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















